An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)piperazine Dihydrochloride for Research Applications
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Methylbenzyl)piperazine Dihydrochloride for Research Applications
This guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(4-Methylbenzyl)piperazine dihydrochloride (diHCl), a compound of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. This document is intended to serve as a technical resource, offering in-depth information on the synthesis, characterization, and potential applications of this piperazine derivative.
Introduction: The Significance of Substituted Piperazines
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its basicity and ability to be readily substituted at the 1 and 4 positions, make it a versatile building block for the design of novel therapeutics.[1][3] 1-(4-Methylbenzyl)piperazine, a member of the benzylpiperazine class, has garnered attention for its stimulant properties and its historical use in recreational "party pills."[4] Understanding the detailed chemical characteristics of its dihydrochloride salt is crucial for its accurate handling, analysis, and exploration in a research setting.
Physicochemical Properties
The dihydrochloride salt of 1-(4-Methylbenzyl)piperazine is a white crystalline solid.[5] The addition of the two hydrochloride moieties significantly influences its physicochemical properties compared to the free base.
Table 1: Physicochemical Data for 1-(4-Methylbenzyl)piperazine and its Dihydrochloride Salt
| Property | 1-(4-Methylbenzyl)piperazine (Free Base) | 1-(4-Methylbenzyl)piperazine diHCl | Data Source(s) |
| Molecular Formula | C12H18N2 | C12H20Cl2N2 | [4] |
| Molecular Weight | 190.29 g/mol | 263.21 g/mol | [4], Calculated |
| Melting Point | 37-41 °C | ~280 °C (with decomposition) | [6],[7] |
| Appearance | - | White crystalline solid | [5] |
Solubility
Expected Solubility Profile:
-
Water: The dihydrochloride salt is anticipated to be soluble in water. The protonation of the nitrogen atoms in the piperazine ring increases the polarity of the molecule, facilitating its interaction with polar solvents like water.
-
Organic Solvents: Based on data for related compounds like 1-benzyl-4-methylpiperazine hydrochloride, it is expected to have some solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[8] It is likely to have lower solubility in non-polar organic solvents.
pKa Values
The pKa values of a molecule are essential for understanding its ionization state at different pH levels, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. As a disubstituted piperazine, 1-(4-Methylbenzyl)piperazine has two basic nitrogen atoms that can be protonated.
While experimentally determined pKa values for 1-(4-Methylbenzyl)piperazine are not available, we can estimate them based on the known pKa values of piperazine and its substituted derivatives.[9][10] Piperazine itself has two pKa values of approximately 5.35 and 9.73 at 25°C.[10][11] The substitution on the nitrogen atoms generally influences these values.[3]
-
pKa1 (N4-H+): The first protonation occurs at the more basic nitrogen. The presence of the electron-donating methylbenzyl group on one nitrogen is expected to slightly increase its basicity compared to the unsubstituted piperazine.
-
pKa2 (N1-H+): The second protonation will be at the other nitrogen.
It is reasonable to predict that the pKa values for 1-(4-Methylbenzyl)piperazine will be in a similar range to other N-substituted piperazines.[12]
Synthesis and Purification
The synthesis of 1-(4-Methylbenzyl)piperazine dihydrochloride can be achieved through several routes. A common and efficient method is the direct reaction of piperazine with 4-methylbenzyl chloride.
One-Pot Synthesis of 1-(4-Methylbenzyl)piperazine Hydrochloride
A simplified one-pot synthesis has been reported, offering high yields and purity.[5]
Reaction Scheme:
Caption: One-pot synthesis of 1-(4-Methylbenzyl)piperazine HCl.
Protocol:
-
An equimolar amount of anhydrous piperazine is reacted with piperazine dihydrochloride hydrate in methanol to form the active piperazine-1-ium cation in situ.[5]
-
4-Methylbenzyl chloride is then added to the reaction mixture.[5]
-
The reaction can proceed at room temperature or under reflux.[5]
-
Upon cooling, the product, 1-(4-Methylbenzyl)piperazine hydrochloride, precipitates and can be collected by filtration.[5]
-
Further purification can be achieved by recrystallization from a suitable solvent like isopropyl alcohol.[5]
Traditional Synthesis via Benzylpiperazine Dihydrochloride
A more traditional, multi-step synthesis can also be employed, which involves the initial formation of 1-benzylpiperazine dihydrochloride.[7]
Workflow Diagram:
Caption: Traditional synthesis workflow for benzylpiperazine diHCl.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of 1-(4-Methylbenzyl)piperazine diHCl.
Table 2: Spectroscopic Data for 1-(4-Methylbenzyl)piperazine Hydrochloride
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 2.34 (s, 3H, CH₃), 2.76 (m, 4H, 2xCH₂pip), 3.22 (m, 4H, 2xCH₂pip), 3.53 (s, 2H, CH₂), 7.12-7.19 (dd, 4H, 4xCHarom), 9.53 (bs, 2H, NH₂⁺) | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.06 (CH₃), 43.58 (2xCH₂pip), 49.39 (2xCH₂pip), 62.14 (CH₂), 128.98 (2xCHarom), 129.16 (2xCHarom), 133.79 (Carom), 137.27 (Carom) | [5] |
| FTIR (cm⁻¹) | 2962, 2917 (ν, CH), 2809, 2788, 2766, 2702, 2605, 2469 (ν, NH⁺), 1580 (ν, C=Car) | [5] |
| LC-MS (m/z) | [C₁₂H₁₉N₂]⁺ = 191.1543 | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification and purity assessment of 1-(4-Methylbenzyl)piperazine diHCl. A reverse-phase HPLC method is generally suitable for this class of compounds.[13][14]
Suggested HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted). The exact ratio should be optimized for best separation.[14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35°C.[13]
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound, which can be determined using a photodiode array detector. For similar compounds, wavelengths around 220-260 nm are often used.
-
Sample Preparation: Dissolve a known weight of the compound in the mobile phase or a suitable solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of 1-(4-Methylbenzyl)piperazine, often after conversion to its free base form.[15]
Suggested GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[15]
-
Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[15]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[15]
-
Injector Temperature: 260°C.[15]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp at 10°C/min to 170°C, hold for 2 min.
-
Ramp at 15°C/min to 280°C, hold for 4 min.[15]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550 for qualitative analysis.[16]
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic fragment ions.
-
Biological Activity and Mechanism of Action
1-(4-Methylbenzyl)piperazine is classified as a central nervous system stimulant.[4] Its pharmacological effects are primarily attributed to its interaction with monoamine neurotransmitter systems.
Mechanism of Action
The primary mechanism of action of benzylpiperazines involves the modulation of dopamine and serotonin levels in the brain.[17] While specific binding affinity data for 1-(4-Methylbenzyl)piperazine is limited, its effects are known to be similar to, albeit weaker than, 1-benzylpiperazine (BZP).[4]
Signaling Pathway Diagram:
Caption: Proposed mechanism of action of 1-(4-Methylbenzyl)piperazine.
BZP and its derivatives act as releasing agents and reuptake inhibitors for dopamine and serotonin.[17] This leads to an increase in the synaptic concentration of these neurotransmitters, resulting in stimulant and euphoric effects. Some benzylpiperazine derivatives have also shown affinity for sigma receptors, which may contribute to their overall pharmacological profile.[18]
Research Applications
Given its effects on the central nervous system, 1-(4-Methylbenzyl)piperazine diHCl can be a valuable tool for researchers studying:
-
Dopaminergic and Serotonergic Pathways: As a modulator of these systems, it can be used to investigate the roles of dopamine and serotonin in various physiological and pathological processes.
-
Structure-Activity Relationships (SAR): The 4-methylbenzyl substitution provides a point of comparison for understanding how structural modifications to the piperazine scaffold affect biological activity.[19]
-
Drug Abuse and Addiction: Its history as a recreational drug makes it a relevant compound for studies on the mechanisms of stimulant abuse and the development of potential treatments.
Safety and Handling
As with any research chemical, proper safety precautions must be taken when handling 1-(4-Methylbenzyl)piperazine diHCl.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[20] The dihydrochloride salt may be corrosive.[22]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[20]
Stability and Storage:
-
1-(4-Methylbenzyl)piperazine diHCl is expected to be a stable solid under standard laboratory conditions.[7]
-
Store in a tightly sealed container in a cool, dry place, protected from light.[21]
Conclusion
1-(4-Methylbenzyl)piperazine dihydrochloride is a piperazine derivative with significant potential as a research tool in neuropharmacology and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, biological activity, and safety considerations. By understanding these key aspects, researchers can effectively and safely utilize this compound to advance their scientific investigations.
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